molecular formula C17H16F3NO2 B5575971 2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5575971
M. Wt: 323.31 g/mol
InChI Key: FYEMVIQJUGCUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with enhanced lipophilicity, metabolic stability, and pharmacokinetic properties. It is used in various scientific research applications, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . This method ensures the incorporation of the trifluoromethyl group into the compound, which is crucial for its desired properties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can affect its interaction with biological targets. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of a dimethylphenoxy group and a trifluoromethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-11-7-8-15(12(2)9-11)23-10-16(22)21-14-6-4-3-5-13(14)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEMVIQJUGCUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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